

# Physicochemical Properties of 2-Ethylbutanamide

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## Compound of Interest

Compound Name: 2-Ethylbutanamide

Cat. No.: B1267559

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The general physical and chemical properties of **2-Ethylbutanamide** are summarized in Table 1. These properties are crucial for designing and interpreting experimental studies.

Table 1: Physicochemical Properties of **2-Ethylbutanamide**

Property	Value	Reference
IUPAC Name	<b>2-ethylbutanamide</b>	<a href="#">[1]</a>
CAS Number	1114-38-1	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>6</sub> H <sub>13</sub> NO	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	115.17 g/mol	<a href="#">[1]</a>
SMILES	<chem>CCC(CC)C(=O)N</chem>	<a href="#">[1]</a>
Appearance	Solid (presumed, as most simple amides are solids)	<a href="#">[3]</a> <a href="#">[4]</a>
Boiling Point	High (expected, due to hydrogen bonding)	<a href="#">[3]</a> <a href="#">[4]</a>

| Water Solubility | Soluble (expected for amides with five or six carbons) | [\[3\]](#)[\[4\]](#) |

## Thermochemical Properties of 2-Ethylbutanamide

Thermochemical data are fundamental for understanding the stability and energy content of a compound. Currently, specific experimental values for the standard enthalpy of formation, standard molar entropy, and heat capacity of **2-Ethylbutanamide** have not been reported in the literature. Table 2 outlines these key properties, which would be the focus of experimental determination.

Table 2: Thermochemical Properties of **2-Ethylbutanamide**

Property	Symbol	Value	Method of Determination
Standard Enthalpy of Formation (liquid/solid)	$\Delta H_f^\circ$	Data not available	Combustion Calorimetry
Standard Molar Entropy	$S^\circ$	Data not available	Calorimetry (from $T \rightarrow 0$ K)
Heat Capacity (solid)	$C_{p,s}$	Data not available	Differential Scanning Calorimetry (DSC)
Heat Capacity (liquid)	$C_{p,l}$	Data not available	Differential Scanning Calorimetry (DSC)
Enthalpy of Fusion	$\Delta H_{fus}$	Data not available	Differential Scanning Calorimetry (DSC)
Enthalpy of Vaporization	$\Delta H_{vap}$	Data not available	Correlation with vapor pressure data

| Enthalpy of Combustion |  $\Delta H_c^\circ$  | Data not available | Combustion Calorimetry |

## Experimental Protocols for Thermochemical Characterization

The following sections detail the standard experimental procedures used to determine the primary thermochemical properties of amides like **2-Ethylbutanamide**.

## Determination of Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation ( $\Delta H_f^\circ$ ) is typically derived from the experimentally determined enthalpy of combustion ( $\Delta H_c^\circ$ ) using a bomb calorimeter.[5][6] The combustion of **2-Ethylbutanamide** follows the reaction:



### Experimental Protocol:

- **Sample Preparation:** A pellet of high-purity **2-Ethylbutanamide** (mass not to exceed 1 g) is accurately weighed. The sample is placed in a crucible within the bomb calorimeter. A fuse wire of known length and mass is positioned to make contact with the sample.
- **Calorimeter Assembly:** The bomb is sealed and flushed with oxygen to remove atmospheric nitrogen. It is then filled with purified oxygen to a pressure of approximately 25-30 atm. A precise volume of distilled water (e.g., 2000 mL) is added to the calorimeter bucket, and the sealed bomb is submerged.
- **Combustion Reaction:** The system is allowed to reach thermal equilibrium. The temperature is recorded at regular intervals (e.g., every minute for 5 minutes) to establish an initial rate of temperature change. The sample is then ignited by passing an electric current through the fuse wire.
- **Temperature Measurement:** The temperature of the water is recorded at short intervals as it rises, until it reaches a maximum and begins to cool. Temperature readings are continued for a period to establish the post-combustion cooling rate.
- **Data Analysis:**
  - The corrected temperature rise ( $\Delta T$ ) is calculated, accounting for heat exchange with the surroundings.
  - The heat capacity of the calorimeter ( $C_{\text{cal}}$ ) is determined beforehand by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.

- The total heat released ( $q_{\text{total}}$ ) is calculated using:  $q_{\text{total}} = C_{\text{cal}} \times \Delta T$ .
- Corrections are made for the heat of combustion of the fuse wire and for the formation of any nitric acid from residual  $\text{N}_2$ .
- The standard energy of combustion ( $\Delta U_{\text{c}}^\circ$ ) is calculated from the corrected heat release and the mass of the sample.
- The standard enthalpy of combustion ( $\Delta H_{\text{c}}^\circ$ ) is then calculated from  $\Delta U_{\text{c}}^\circ$  using the relation  $\Delta H = \Delta U + \Delta n_{\text{gas}}RT$ , where  $\Delta n_{\text{gas}}$  is the change in the number of moles of gas in the combustion reaction.
- Finally, the standard enthalpy of formation ( $\Delta H_{\text{f}}^\circ$ ) of **2-Ethylbutanamide** is calculated using Hess's law, with the known standard enthalpies of formation of the combustion products ( $\text{CO}_2$ ,  $\text{H}_2\text{O}$ , and  $\text{N}_2$ ).

## Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature.<sup>[7][8]</sup> It can also be used to determine the temperatures and enthalpies of phase transitions, such as melting.<sup>[8][9]</sup>

### Experimental Protocol:

- **Sample and Reference Preparation:** A small, accurately weighed amount of **2-Ethylbutanamide** (typically less than 5 mg) is hermetically sealed in an aluminum crucible.<sup>[9]</sup> An empty, sealed aluminum crucible is used as a reference.<sup>[7]</sup>
- **Instrument Calibration:** The DSC instrument's temperature and heat flow are calibrated using certified reference materials (e.g., indium) with known melting points and enthalpies of fusion.<sup>[8]</sup> For heat capacity measurements, a baseline is established, and a calibration is performed using a standard material with a well-known heat capacity, such as sapphire.<sup>[10]</sup>
- **Measurement Procedure (for Heat Capacity):**
  - An initial run is performed with two empty crucibles to obtain a baseline.

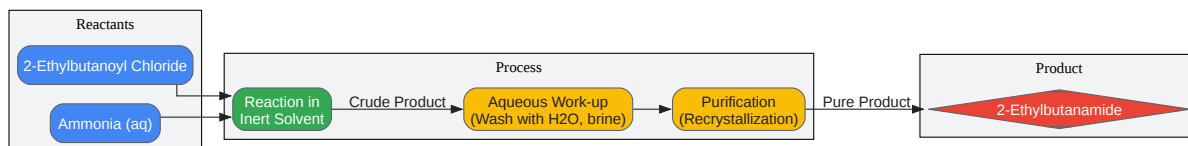
- A second run is performed with the sapphire standard in the sample pan.
- A final run is performed with the **2-Ethylbutanamide** sample.
- All runs are conducted under a controlled, inert atmosphere (e.g., nitrogen gas flow) over the desired temperature range (e.g., -100 to 600 °C), using a constant heating rate (e.g., 10-20 K/min).[\[10\]](#)[\[11\]](#)
- Data Analysis:
  - The heat flow (in watts) is recorded as a function of temperature.
  - The specific heat capacity ( $C_p$ ) of the sample at a given temperature ( $T$ ) is calculated using the following equation:  $C_p(\text{sample}) = (C_p(\text{std}) \times m_{\text{std}} / m_{\text{sample}}) \times (\Delta DSC_{\text{sample}} / \Delta DSC_{\text{std}})$  where std refers to the sapphire standard,  $m$  is mass, and  $\Delta DSC$  is the difference in heat flow between the sample/standard and the baseline at temperature  $T$ .  
[\[10\]](#)
- Measurement of Phase Transitions: To measure the enthalpy of fusion, the sample is heated through its melting point. The area of the resulting endothermic peak on the DSC thermogram is integrated to determine the heat absorbed, which corresponds to the enthalpy of fusion ( $\Delta H_{\text{fus}}$ ).[\[9\]](#)

## Synthesis and Reactivity of 2-Ethylbutanamide

Understanding the synthesis and common reactions of **2-Ethylbutanamide** provides context for its chemical behavior. The following diagrams illustrate a typical synthesis workflow and the mechanism of its acid-catalyzed hydrolysis.

### Synthesis of 2-Ethylbutanamide

A common and efficient method for synthesizing amides is the nucleophilic acyl substitution reaction between an acid chloride and an amine.[\[12\]](#) The workflow below illustrates the synthesis of **2-Ethylbutanamide** from 2-ethylbutanoyl chloride and ammonia.

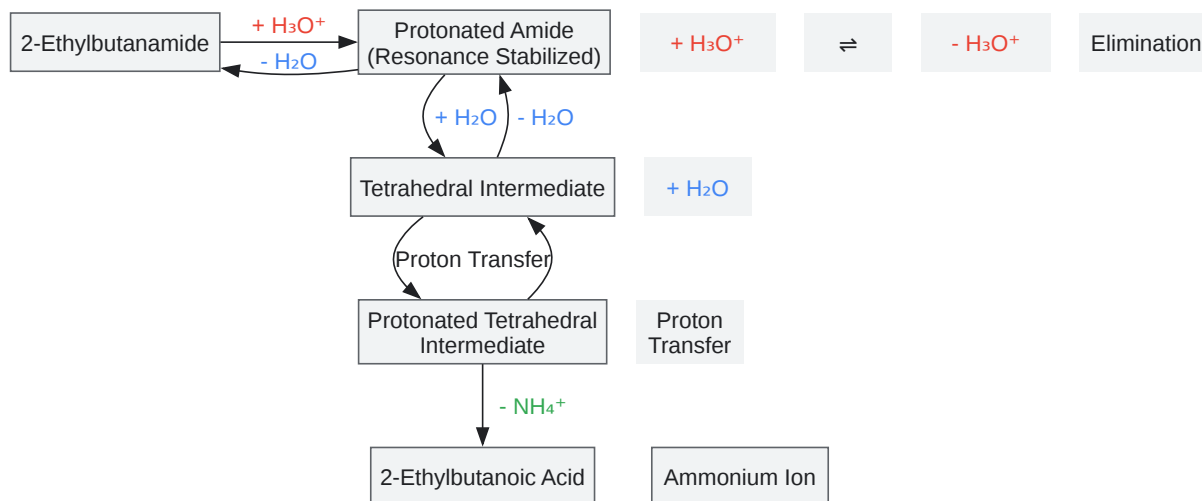


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Caption: General experimental workflow for the synthesis and purification of **2-Ethylbutanamide**.

## Acid-Catalyzed Hydrolysis of 2-Ethylbutanamide

Amides can be hydrolyzed to their constituent carboxylic acid and amine under acidic conditions with heating.[13] The reaction is initiated by the protonation of the amide's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water.[14]



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Caption: Reaction pathway for the acid-catalyzed hydrolysis of **2-Ethylbutanamide**.

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